molecular formula C19H29ClN2O5S B7691354 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B7691354
M. Wt: 433.0 g/mol
InChI Key: HSRSUHDVEXADEW-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl chloride group, and a methoxybenzene moiety.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves several steps. The starting material, 5-chloro-2-methoxybenzenesulfonyl chloride, is reacted with N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-[3-(Propan-2-yloxy)propyl]piperidine-3-carboxamide: Another precursor used in the synthesis.

    Other sulfonyl chloride derivatives: These compounds share similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O5S/c1-14(2)27-11-5-9-21-19(23)15-6-4-10-22(13-15)28(24,25)18-12-16(20)7-8-17(18)26-3/h7-8,12,14-15H,4-6,9-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRSUHDVEXADEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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